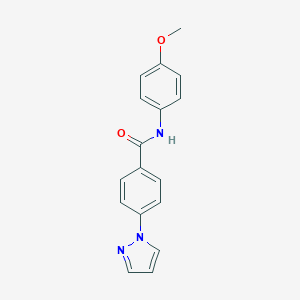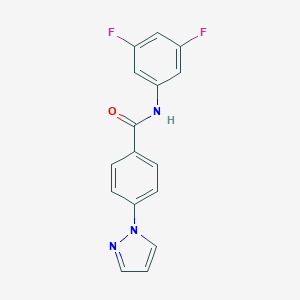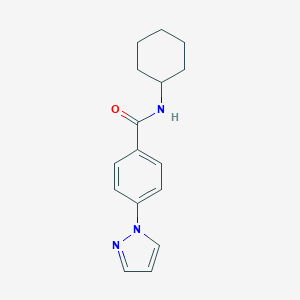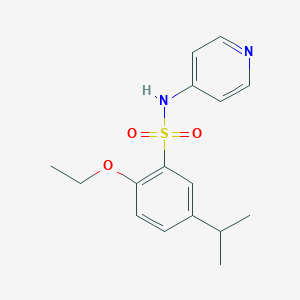
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as EIPBS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EIPBS belongs to the class of sulfonamide drugs, which are widely used as antibiotics, diuretics, and anticonvulsants.
Applications De Recherche Scientifique
EIPBS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. EIPBS has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, EIPBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain.
Mécanisme D'action
The mechanism of action of EIPBS is not fully understood, but it is believed to involve the inhibition of several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. Additionally, EIPBS has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which EIPBS binds to beta-amyloid plaques in the brain is also not fully understood.
Biochemical and Physiological Effects
EIPBS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. EIPBS has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair. Additionally, EIPBS has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in the body. EIPBS has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EIPBS in lab experiments include its high purity and high yield, as well as its well-studied mechanism of action. Additionally, EIPBS has been shown to have inhibitory effects on several enzymes, making it a versatile tool for studying enzyme function. However, the limitations of using EIPBS in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on EIPBS. One direction is to further investigate its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate its potential as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. Additionally, further research is needed to fully understand the mechanism of action of EIPBS and its effects on enzyme function. Finally, future research could focus on developing new synthetic routes for EIPBS that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of EIPBS involves the reaction of 4-chloro-2-ethoxy-5-isopropylbenzenesulfonamide with pyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom by the pyridine nitrogen, resulting in the formation of EIPBS as the final product. The synthesis of EIPBS has been optimized to yield high purity and high yield of the compound.
Propriétés
Nom du produit |
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H20N2O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-ethoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-6-5-13(12(2)3)11-16(15)22(19,20)18-14-7-9-17-10-8-14/h5-12H,4H2,1-3H3,(H,17,18) |
Clé InChI |
KRWSWRVFWLVOEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)
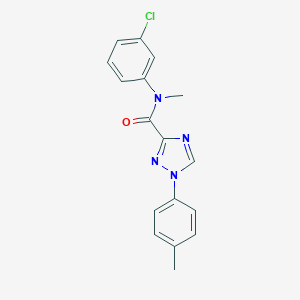
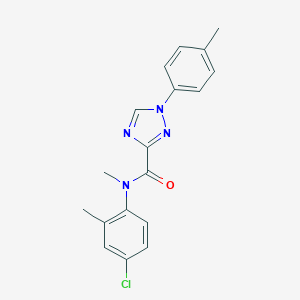
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
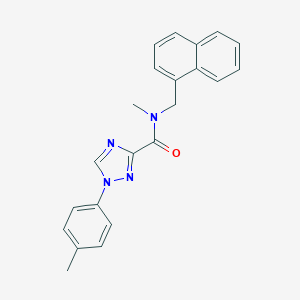
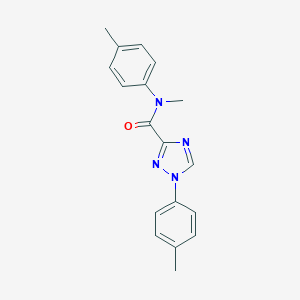
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

